molecular formula C22H25N3O3 B1684143 Dacinostat CAS No. 404951-53-7

Dacinostat

Katalognummer: B1684143
CAS-Nummer: 404951-53-7
Molekulargewicht: 379.5 g/mol
InChI-Schlüssel: BWDQBBCUWLSASG-MDZDMXLPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dacinostat, auch bekannt als LAQ824, ist ein neuartiger Histondeacetylase-Inhibitor. Er gehört zur Klasse der Hydroxamsäure-Analoga und zeigt eine starke Antitumoraktivität. This compound ist in nanomolaren Konzentrationen gegen verschiedene Krebszelllinien, einschließlich multiplem Myelom und akuter myeloischer Leukämie, wirksam .

Vorbereitungsmethoden

Dacinostat wird durch eine Reihe chemischer Reaktionen synthetisiert, die Hydroxamsäure-Derivate beinhalten. Ein gängiger Syntheseweg beinhaltet die Reaktion von 4-Aminomethylzimtsäurehydroxamsäure mit verschiedenen Reagenzien zur Bildung der endgültigen Verbindung . Industrielle Produktionsverfahren beinhalten typischerweise die Optimierung dieser Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu erzielen .

Chemische Reaktionsanalyse

This compound durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.

Analyse Chemischer Reaktionen

Anti-Cancer Activity

Dacinostat has demonstrated potent anti-cancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. Its mechanism involves:

  • Induction of cell cycle arrest and apoptosis.

  • Downregulation of DNA repair proteins, enhancing the efficacy of DNA-damaging agents used in chemotherapy .

Effects on Metabolism

Research indicates that this compound may also influence metabolic pathways:

  • It has been identified as a potential anti-obesity agent by promoting adipose thermogenesis and preventing diet-induced obesity in animal models .

  • The compound enhances metabolic gene expression through histone acetylation, leading to improved insulin sensitivity and reduced fat accumulation.

Study ReferenceFindings
Inhibits HDAC activity; activates p21 promoter in tumor cells.
Identified as an anti-obesity candidate; enhances thermogenesis through gene activation.
Demonstrated potent HDAC inhibition; induces apoptosis in leukemia cells at low concentrations.
Compared effects with other HDAC inhibitors; showed superior potency with fewer side effects.

This compound represents a promising therapeutic agent due to its multifaceted chemical reactions impacting both cancer treatment and metabolic health. Ongoing research into its mechanisms will further elucidate its potential applications in clinical settings.

The insights gained from studying this compound's chemical reactions not only enhance our understanding of histone deacetylase inhibitors but also pave the way for developing more effective treatments for various diseases related to dysregulated gene expression and metabolism.

Wissenschaftliche Forschungsanwendungen

Cancer Treatment

Dacinostat has been investigated for its anticancer properties across various malignancies:

  • Solid Tumors : Initial phase II clinical trials conducted by Novartis focused on solid tumors; however, these studies were discontinued due to limited efficacy . Despite this, preclinical studies demonstrated that this compound effectively inhibits tumor growth and induces apoptosis in multiple cancer cell lines, including breast, prostate, and lung cancers .
  • Hematological Malignancies : Research indicates that this compound is effective against hematological cancers. It enhances the proliferation of natural killer (NK) cells when combined with interleukin-2 (IL-2), suggesting a potential role in immunotherapy .

Mechanistic Insights

In studies involving hepatocellular carcinoma (HCC), this compound was found to inhibit cellular senescence induced by other drugs like Sorafenib by blocking specific cleavage pathways . This highlights its potential as an adjunct therapy to overcome drug resistance in cancer treatment.

Anti-Obesity Effects

Recent research has identified this compound as a promising candidate for obesity treatment. In animal models, it was shown to prevent high-fat diet-induced obesity and insulin resistance without adverse effects. The compound enhances adipose thermogenesis through transcriptional activation of thermogenic genes like Ucp1 and Ppargc1α . This discovery opens avenues for this compound's application in metabolic disorders.

Safety and Toxicity Profile

Clinical trials have reported that this compound is generally well-tolerated at lower doses, with dose-limiting toxicities including transaminitis and atrial fibrillation observed at higher doses . Understanding these safety profiles is critical for optimizing dosing regimens in future clinical applications.

Summary of Research Findings

Application Area Findings References
Cancer TreatmentInduces apoptosis and inhibits tumor growth in various cancers; effective in hematological malignancies
Anti-ObesityPrevents obesity and insulin resistance; enhances thermogenic gene expression
Safety ProfileGenerally well-tolerated; dose-limiting toxicities at higher doses

Wirkmechanismus

Dacinostat exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include class I, II, and IV histone deacetylases . The pathways involved in its mechanism of action include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells .

Biologische Aktivität

Dacinostat, also known as LAQ824, is a hydroxamate-based histone deacetylase (HDAC) inhibitor that has been explored for its potential anticancer activity. This compound has garnered interest due to its ability to modulate gene expression and induce apoptosis in various cancer cell lines. Here, we will delve into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant clinical findings.

This compound functions primarily by inhibiting HDAC enzymes, which play a crucial role in the regulation of histone acetylation. By blocking these enzymes, this compound promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. This process has significant implications for tumor suppressor genes and cell cycle regulators.

  • Histone Acetylation : Increased acetylation of histones leads to the transcriptional activation of genes such as p21, which is a cyclin-dependent kinase inhibitor that regulates the cell cycle .
  • Induction of Apoptosis : this compound treatment has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This is evident from studies demonstrating an increased sub-G1 population in cancer cell lines treated with this compound, indicative of apoptotic cells .

In Vitro Effects

This compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and NCI-H460 (lung cancer). The results indicate that:

  • Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in tumor cells .
  • Increased Apoptosis : Studies have reported enhanced apoptosis in specific neuroblastoma cell lines (Daoy and D283) following this compound treatment .

In Vivo Efficacy

This compound has demonstrated antitumor effects in xenograft models. Notably:

  • Tumor Growth Inhibition : In animal models, this compound administration resulted in significant tumor growth inhibition, showcasing its potential as an effective therapeutic agent against solid tumors .
  • Tolerability : Clinical trials have indicated that this compound is well-tolerated at doses that induce histone acetylation without severe dose-limiting toxicities .

Clinical Trials and Findings

This compound has undergone various clinical trials aimed at assessing its efficacy and safety profile:

  • Phase I Trials : Initial studies focused on determining the maximum tolerated dose and pharmacokinetics. The trials revealed dose-limiting toxicities such as transaminitis and fatigue but no significant long-term adverse effects at lower doses .
  • Phase II Trials : Although promising results were observed, further studies were discontinued due to limited efficacy in solid tumors .

Case Studies

A notable case study highlighted the use of this compound in combination with other therapies:

  • Combination Therapy : In a study involving pancreatic cancer, this compound was shown to restore cytotoxic T lymphocyte activity against tumor cells when used alongside other immunotherapeutic agents . This suggests potential synergistic effects when combined with immune checkpoint inhibitors.

Summary Table of Biological Activities

Activity Outcome Reference
Histone AcetylationInduces transcription of tumor suppressor genes
Cell Cycle ArrestG2/M phase arrest in cancer cells
Apoptosis InductionIncreased apoptotic markers in treated cells
Tumor Growth InhibitionSignificant reduction in tumor size in vivo
TolerabilityWell-tolerated with manageable side effects

Eigenschaften

IUPAC Name

(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDQBBCUWLSASG-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50870351
Record name Dacinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

404951-53-7
Record name Dacinostat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=404951-53-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dacinostat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dacinostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB17034
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dacinostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50870351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DACINOSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dacinostat
Reactant of Route 2
Dacinostat
Reactant of Route 3
Dacinostat
Reactant of Route 4
Reactant of Route 4
Dacinostat
Reactant of Route 5
Reactant of Route 5
Dacinostat
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Dacinostat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.